molecular formula C24H17F5N2O2 B10931238 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10931238
M. Wt: 460.4 g/mol
InChI Key: FIDYZZSYWYLHKB-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of difluoromethoxy and fluorobenzyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to form the pyrazole aldehyde

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the growth of bacteria by interfering with essential biological processes, such as cell wall synthesis or protein function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole include other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17F5N2O2

Molecular Weight

460.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C24H17F5N2O2/c25-18-3-1-2-15(12-18)14-31-22(17-6-10-20(11-7-17)33-24(28)29)13-21(30-31)16-4-8-19(9-5-16)32-23(26)27/h1-13,23-24H,14H2

InChI Key

FIDYZZSYWYLHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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